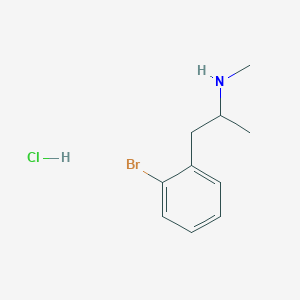
2-Bromomethamphetamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromomethamphetamine Hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl. It is a derivative of methamphetamine, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its stimulant properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethamphetamine Hydrochloride typically involves the bromination of methamphetamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of methamphetamine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromomethamphetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding methamphetamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methamphetamine.
Substitution: Formation of various substituted methamphetamine derivatives.
Aplicaciones Científicas De Investigación
2-Bromomethamphetamine Hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material for analytical studies and as a precursor in the synthesis of other compounds.
Biology: The compound is used to study the effects of brominated amphetamines on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Research on its pharmacological properties helps in understanding the mechanism of action of stimulant drugs.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 2-Bromomethamphetamine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. The compound inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and prolonged stimulation of the receptors. This results in enhanced alertness, energy, and euphoria.
Comparación Con Compuestos Similares
2-Bromomethamphetamine Hydrochloride can be compared with other similar compounds such as:
Methamphetamine: Lacks the bromine substituent and has a higher potency as a stimulant.
2-Fluoromethamphetamine: Contains a fluorine atom instead of bromine, resulting in different pharmacological properties.
2-Chloromethamphetamine: Contains a chlorine atom, which affects its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and pharmacological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H15BrClN |
|---|---|
Peso molecular |
264.59 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(12-2)7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H |
Clave InChI |
RAJBJKLHNANYNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1Br)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
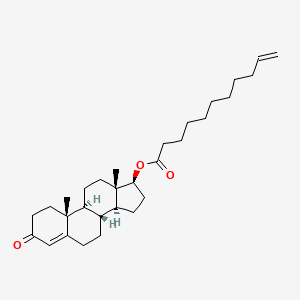
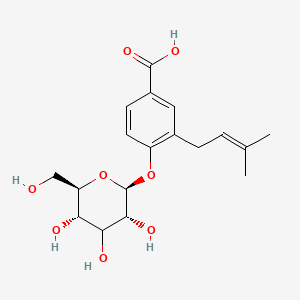
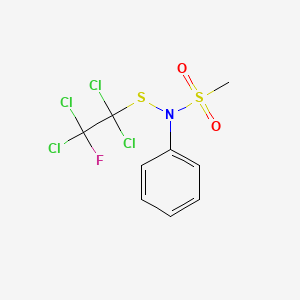

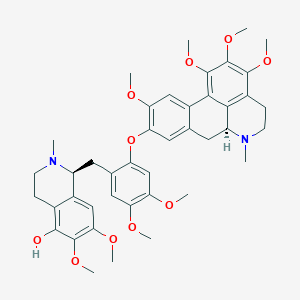
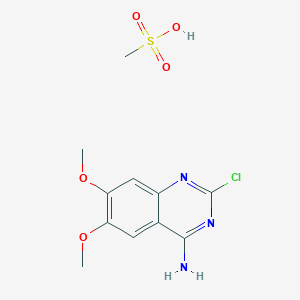


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)



![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
